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Isophthalic acid monoallyl ester

Physical property Formulation handling Storage stability

Sourcing monomers with controlled polymerization architecture is a critical challenge. This monoallyl ester uniquely avoids the crosslinked networks typical of diallyl isophthalate, enabling linear cyclopolymerization for soluble, processable macromolecules. - Enables soluble prepolymers for solution casting or spin coating, impossible with diallyl isophthalate. - Free carboxylic acid group allows salt formation for aqueous dispersibility and covalent surface anchoring. - Orthogonal reactivity permits derivatization (e.g., to acid chloride) while preserving the allyl polymerization handle. Supplied as a solid (mp 60-70 °C), typically ≥95% purity. In stock with global shipping support.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B8277698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophthalic acid monoallyl ester
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C11H10O4/c1-2-6-15-11(14)9-5-3-4-8(7-9)10(12)13/h2-5,7H,1,6H2,(H,12,13)
InChIKeyNWHOAXHJVDBUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isophthalic Acid Monoallyl Ester – Identity and Key Properties


Isophthalic acid monoallyl ester (CAS 46425-21-2; systematic name 1,3-benzenedicarboxylic acid mono-2-propenyl ester) is an asymmetric aromatic diester precursor bearing one free carboxylic acid group and one allyl ester moiety . With molecular formula C₁₁H₁₀O₄ and molecular weight 206.19 g/mol, it occupies a structurally unique niche between the fully esterified diallyl isophthalate (a difunctional crosslinking monomer) and the non-polymerizable parent isophthalic acid . The compound is typically supplied as a solid (mp 60–70 °C) with purity ≥95%, soluble in common organic solvents such as ethanol and acetone but sparingly soluble in water . Its dual functionality – a polymerizable allyl group and a derivatizable carboxylic acid – enables application as a reactive intermediate in specialty polymer synthesis, surface modification, and as a precursor to polymerizable surfactants [1].

Functional Differentiation from Generic Analogs


The monoallyl ester occupies a functional singularity that is absent in both its fully esterified and non-esterified counterparts. Diallyl isophthalate (DAIP) provides two allyl crosslinking sites and is a liquid at ambient temperature (mp −3 °C), producing exclusively thermoset networks upon radical polymerization . In contrast, the monoallyl ester is a solid with a single allyl group capable of undergoing linear cyclopolymerization to yield soluble, processable macromolecules – a mechanistic pathway unavailable to the diester [1]. The retained free carboxylic acid (pKₐ₁ ≈ 3.46 for the parent isophthalic acid motif) further enables salt formation for aqueous dispersibility, covalent surface anchoring, and pH-responsive behavior that the neutral diallyl ester cannot replicate [2]. Among positional isomers (ortho-, meta-, para-), the meta-substituted isophthalic acid core confers distinct reactivity: isophthalic acid reacts more rapidly than terephthalic acid in acidolysis processes relevant to alkyd resin manufacture [3]. These combined structural features make generic substitution scientifically unsound when specific polymerization architecture, solubility profile, or post-polymerization functionality is required.

Quantitative Differentiation Evidence


Physical State and Handling: Solid vs. Liquid Diester

Isophthalic acid monoallyl ester is a crystalline solid at ambient temperature (melting point 60–70 °C), whereas diallyl isophthalate (DAIP, CAS 1087-21-4) is a free-flowing liquid with a melting point of −3 °C and density of approximately 1.13 g/cm³ at 20 °C . The boiling point of DAIP is 176–177 °C at 5 mmHg, with a refractive index of 1.5230–1.5270 . The monoallyl ester, being a solid, requires different storage and handling protocols (no cold-chain requirement for viscosity control) and offers gravimetric dispensing precision that is intrinsically unavailable with the liquid diester . This physical state difference directly impacts procurement decisions for solid-state formulations, powder coating precursors, and applications requiring solvent-free handling.

Physical property Formulation handling Storage stability

Polymerization Architecture: Linear vs. Crosslinked Networks

Monoallyl esters of unsaturated dicarboxylic acids, including the isophthalic acid monoallyl ester, undergo cyclic polymerization via an alternating intramolecular–intermolecular propagation mechanism to yield soluble linear polymers, as established by Arbuzova et al. (1962) [1]. In contrast, diallyl isophthalate polymerizes via a crosslinking mechanism involving both allyl groups to form insoluble network polymers characterized by microgel-like nanogel precursors, with gelation occurring at monomer conversions that depend on cyclization mode but with no substantial difference in actual gel points among the three isomeric diallyl phthalates [2]. This mechanistic divergence means that the monoallyl ester can produce thermoplastics or soluble prepolymers amenable to further processing, whereas the diallyl ester exclusively yields thermoset networks. The distinction is architecturally quantifiable: monoallyl polymerization produces zero crosslinks per monomer unit (theoretical crosslink density = 0), while diallyl polymerization yields an average crosslink density proportional to the extent of pendant allyl consumption during network formation [3].

Cyclopolymerization Linear polymer Crosslinking control

Carboxylic Acid Functionality and Derivatization Potential

Isophthalic acid monoallyl ester retains one free carboxylic acid group with acidity characteristics inherited from the parent isophthalic acid scaffold, which exhibits pKₐ₁ = 3.46 and pKₐ₂ = 4.46 at 25 °C [1]. The monoallyl ester's free –COOH group can be converted to the corresponding acid chloride (3-chlorocarbonyl-benzoic acid allyl ester) by treatment with thionyl chloride (SOCl₂) in toluene at 90 °C, as demonstrated in a published synthetic protocol where 8.2 g of the monoallyl ester yielded 9.0 g of the acid chloride derivative . This derivatization capability is entirely absent in diallyl isophthalate, where both carboxylic acid positions are esterified with allyl groups, precluding salt formation, pH-responsive behavior, and covalent conjugation through the carboxylic acid handle. The free acid also enables aqueous dispersion upon neutralization with base (e.g., KOH), forming the corresponding potassium carboxylate surfactant architecture [2].

Acidity Derivatization Salt formation

Positional Isomer Reactivity in Acidolysis

Among the three benzenedicarboxylic acid isomers, isophthalic acid (meta-substituted) reacts more rapidly than terephthalic acid (para-substituted) in acidolysis reactions with vegetable and marine oils, a key process in alkyd resin manufacture [1]. This reactivity ranking is attributed to the meta-orientation of the carboxylic acid groups, which minimizes steric and electronic deactivation compared to the para-isomer. While this comparison was established for the parent diacids, the monoallyl ester derivative inherits the same meta-substituted aromatic core, and the free carboxylic acid group retains the enhanced reactivity profile characteristic of the isophthalic acid scaffold [2]. The pKₐ data further support differentiation: isophthalic acid (pKₐ₁ = 3.46) is slightly more acidic than terephthalic acid (pKₐ₁ = 3.51), consistent with the meta-substitution electronic environment [3].

Positional isomer Acidolysis reactivity Alkyd resin

Dicarboxylate Surfactant Architecture and Emulsion Stability

Although the quantitative surfactant data in the literature were generated for 5-alkoxyisophthalic acid derivatives rather than the monoallyl ester itself, the shared isophthalic acid dicarboxylate core provides a structurally relevant model. In direct comparative emulsion polymerization studies, the dipotassium salt of 5-hexadecyloxyisophthalic acid (C16ISA) demonstrated superior performance over the monocarboxylate surfactant potassium pentadecanoate (C15A) at matched critical micelle concentration (CMC ≈ 3.5 × 10⁻³ mol/L for C16ISA vs. 3.3 × 10⁻³ mol/L for C15A at 25 °C) [1]. Polystyrene latices prepared with C16ISA achieved 100% monomer conversion with final particle sizes of 46–60 nm (by DLS), compared to 67–102 nm for C15A at equivalent surfactant loading [2]. Crucially, latices stabilized with the dicarboxylate C16ISA remained stable against KCl electrolyte up to 0.4 mol/L, while those prepared with C15A flocculated at 0.2 mol/L KCl [3]. The isophthalic acid monoallyl ester, upon neutralization, generates a structurally analogous dicarboxylate architecture (one carboxylate + one allyl ester) that retains the dual-charge stabilization motif.

Surfactant Emulsion polymerization Latex stability

Molecular Descriptor Differentiation from Isomers

The isophthalic acid monoallyl ester and its positional isomers share identical molecular formulas (C₁₁H₁₀O₄) and molecular weights (206.19 g/mol), yet their computed molecular descriptors reveal property differences relevant to formulation and partitioning behavior. The monoallyl ester (CAS 46425-21-2) has a computed polar surface area (PSA) of 66.43 Ų and a LogP of 0.39290 . Its para-substituted analog, terephthalic acid monoallyl ester (CAS 142650-66-6), has identical PSA and LogP values due to the symmetry of the computed descriptors, but the spatial orientation of the allyl ester and carboxylic acid groups differs fundamentally, affecting intermolecular interactions in the solid state and in solution . The ortho isomer, monoallyl phthalate (CAS 3882-14-2), has a slightly lower PSA of 63.6 Ų and a boiling point of 373.9 ± 25.0 °C at 760 mmHg . The LogP value of 0.39 indicates modest lipophilicity, situating the monoallyl ester in a polarity window suitable for both organic-phase reactions and aqueous dispersion upon salt formation, unlike the highly hydrophilic parent isophthalic acid (Log Kow = −2.34 at pH 7) [1].

Molecular descriptor LogP Polar surface area

Optimal Application Scenarios


Soluble Linear Polyesters via Cyclopolymerization

The monoallyl ester's single allyl group enables cyclic polymerization to produce soluble, linear macromolecules – a mechanistic pathway established by Arbuzova et al. for monoallyl esters of unsaturated acids [1]. This is in direct contrast to diallyl isophthalate, which inevitably forms crosslinked, insoluble network polymers. Researchers requiring soluble prepolymers for solution casting, spin coating, or post-polymerization functionalization should select the monoallyl ester over the diallyl analog. The resulting linear polymers retain pendant carboxylic acid groups that remain available for further chemical modification, a capability absent in diallyl-derived thermosets. Typical polymerization conditions employ radical initiators such as benzoyl peroxide at 70–90 °C, with the polymerization kinetics and product composition of analogous monoallyl phthalate systems well-characterized by Imai, Matsumoto, and Oiwa (1978) .

Polymerizable Surfactant Precursor for Emulsions

Upon neutralization with KOH, the monoallyl ester generates a dicarboxylate surfactant architecture with a polymerizable allyl group. As demonstrated by Reb et al. (2000) for structurally related isophthalic acid derivatives, the dicarboxylate motif provides quantifiably superior latex stability compared to monocarboxylate surfactants: KCl tolerance of 0.4 mol/L vs. 0.2 mol/L for potassium pentadecanoate, and smaller particle sizes (46–60 nm vs. 67–102 nm) at equivalent loading [1]. The polymerizable allyl group enables covalent incorporation into the latex particle, preventing surfactant migration during film formation and eliminating the water-rebound defect that plagues conventional surfactants. The total redispersion after freeze–thaw cycling observed for styrene copolymers made with polymerizable isophthalate surfactants [1] represents a stability benchmark that non-polymerizable analogs cannot achieve. Researchers developing surfactant-free or low-surfactant latex formulations should prioritize the monoallyl ester architecture for its dual stabilization mechanism: electrostatic (dicarboxylate) plus covalent (allyl copolymerization).

Asymmetric Derivatization via the Carboxylic Acid Handle

The retained carboxylic acid group enables regioselective derivatization at the meta-position of the aromatic ring while the allyl ester remains intact. A published protocol demonstrates quantitative conversion to the acid chloride (3-chlorocarbonyl-benzoic acid allyl ester) using SOCl₂/DMF in toluene at 90 °C, yielding 9.0 g of product from 8.2 g of starting material [1]. This acid chloride can subsequently react with amines, alcohols, or nucleophiles to generate amide, ester, or other functional derivatives while preserving the allyl ester for later polymerization. This orthogonal reactivity – carboxylic acid derivatization independent of allyl polymerization – is unavailable in diallyl isophthalate and represents the monoallyl ester's most distinctive synthetic advantage. Medicinal chemistry and materials science groups requiring stepwise, controlled functionalization of the isophthalic acid scaffold should select the monoallyl ester for its built-in protecting group strategy.

Alkyd Resin and Coating Formulations

Isophthalic acid reacts more rapidly than terephthalic acid in acidolysis processes with vegetable and marine oils at 260–300 °C, making the meta-substituted scaffold the preferred choice for alkyd resin manufacture [1]. The monoallyl ester, as a reactive derivative of isophthalic acid, retains this kinetic advantage while introducing an additional allyl polymerization handle for UV- or thermally-cured coating formulations. Unlike ortho-phthalic acid derivatives (which can dehydrate to the anhydride before ester interchange occurs), isophthalic and terephthalic acids are heat-stable under acidolysis conditions . For high-solids coatings, gel coats, and powder coating precursors where reaction rate directly impacts manufacturing throughput, the isophthalic acid monoallyl ester offers a quantifiable processing advantage over para-substituted (terephthalic) analogs while providing the allyl functionality absent in the parent diacid.

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